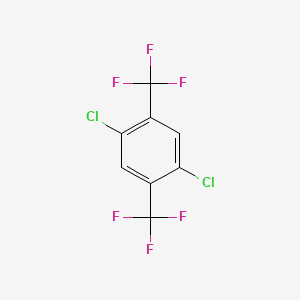

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene

Beschreibung

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 4-positions and two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the benzene ring. The trifluoromethyl groups confer strong electron-withdrawing properties, influencing the compound’s reactivity, stability, and applications in organic synthesis and materials science.

Eigenschaften

IUPAC Name |

1,4-dichloro-2,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENJDJUSVAFAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606110 | |

| Record name | 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-55-8 | |

| Record name | 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,4-bis(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.

Major Products Formed

Nucleophilic Substitution: Products include derivatives with amine or thiol groups replacing the chlorine atoms.

Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways, making the compound a subject of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene with key analogs, highlighting differences in molecular structure, physical properties, and applications:

*Molecular weight calculated based on formula C₈H₂Cl₂F₆.

Key Observations:

Substituent Effects on Reactivity :

- Trifluoromethyl (-CF₃) : Enhances thermal stability and resistance to hydrolysis compared to chlorinated analogs. The strong electron-withdrawing nature activates the benzene ring for electrophilic substitution at specific positions .

- Chlorinated Methyl Groups (-CCl₃, -CHCl₂) : Increase molecular weight and hydrophobicity (e.g., LogP = 4.85 for dichloromethyl analog) but may reduce thermal stability due to higher halogen content .

- Bromine Substituent : Facilitates palladium-catalyzed cross-coupling reactions, as seen in the synthesis of TSCT polymers using 1-bromo-3,5-bis(trifluoromethyl)benzene .

Physical Properties :

- The trifluoromethyl analog is expected to exhibit lower melting points compared to trichloromethyl derivatives due to reduced intermolecular forces from fluorine’s low polarizability.

- Density trends correlate with halogen atomic mass; brominated analogs (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) have higher densities (1.675 g/cm³) .

Applications: Fluorinated Polymers: The target compound’s -CF₃ groups make it suitable as a monomer in high-performance polymers with enhanced chemical resistance . Chromatography: Dichloromethyl analogs are analyzed via reverse-phase HPLC, highlighting their utility in analytical chemistry . Pigment Synthesis: Structurally related compounds (e.g., 1,4-dichloro-2,5-bis(2-hydroxy-2-naphthamido)benzene) serve as intermediates in pigments like C.I. Pigment Red 221 .

Biologische Aktivität

Overview

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene is an aromatic compound characterized by two chlorine atoms and two trifluoromethyl groups on a benzene ring. This unique structure imparts distinct chemical properties that make it of interest in various scientific fields, particularly in medicinal chemistry and environmental studies. The compound's biological activity has been explored in several contexts, including its potential applications in drug development and its effects on biological systems.

The presence of electron-withdrawing trifluoromethyl groups enhances the reactivity of this compound. This reactivity allows it to participate in various chemical reactions, such as nucleophilic and electrophilic substitutions. These reactions are significant for understanding how the compound interacts with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C8Cl2F6 |

| Molecular Weight | 285.03 g/mol |

| Melting Point | 34-36 °C |

| Boiling Point | 200 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The electron-withdrawing nature of the trifluoromethyl groups increases the electrophilicity of the compound, allowing it to form covalent bonds with nucleophiles in biological systems. This mechanism can lead to alterations in cellular pathways and potentially result in therapeutic effects or toxicity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and exposure duration. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 30 |

These findings indicate that while the compound may have therapeutic potential, careful consideration must be given to its cytotoxicity.

Environmental Impact

The compound is also noted for its environmental persistence and potential toxicity to aquatic organisms. Studies have reported respiratory irritation upon inhalation of vapors and adverse effects on fish species at low concentrations.

Case Studies

- Antiviral Activity : A recent investigation into derivatives of this compound showed promising antiviral properties against viruses like herpes simplex virus (HSV). The derivatives exhibited significant reductions in viral plaque formation, indicating their potential as antiviral agents.

- Agricultural Applications : In agricultural research, this compound has been studied for its efficacy as a herbicide. It was found to effectively inhibit weed growth while exhibiting low toxicity towards crops.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.